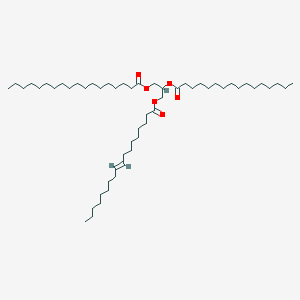
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where glycerol and fatty acids are mixed and heated in the presence of a catalyst. The reaction is monitored and controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be broken down to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions are typically used, with common reagents being hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used, with a catalyst such as sodium methoxide.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Glycerol and the respective fatty acids.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of triglycerides.
Biology: Studied for its role in metabolism and energy storage.
Medicine: Investigated for its potential effects on health, including its role in cardiovascular diseases.
Industry: Used in the production of biodiesel through transesterification reactions.
作用机制
The mechanism of action of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate involves its metabolism in the body. The compound is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored as fat. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .
相似化合物的比较
Similar Compounds
Glycerol 1,2-dihexadecanoate 3-(9Z-octadecenoate): Another triglyceride with similar fatty acid composition but different ester linkages.
Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate: Similar structure but with two octadecenoate groups instead of one.
Uniqueness
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological effects .
属性
CAS 编号 |
59891-29-1 |
|---|---|
分子式 |
C55H104O6 |
分子量 |
861.4 g/mol |
IUPAC 名称 |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25+ |
InChI 键 |
WRXCJQWYSUUELD-IMVLJIQESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
熔点 |
40 - 41 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



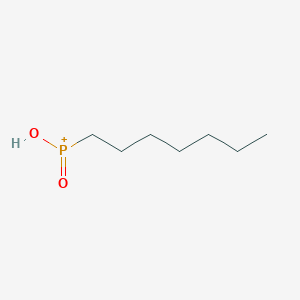
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
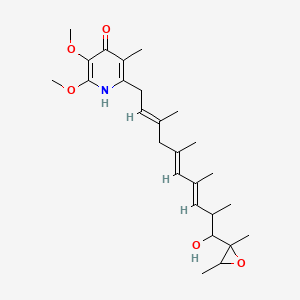
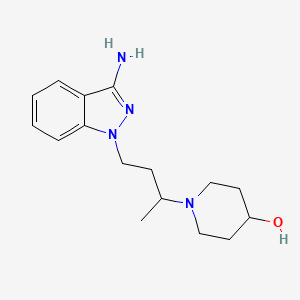
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

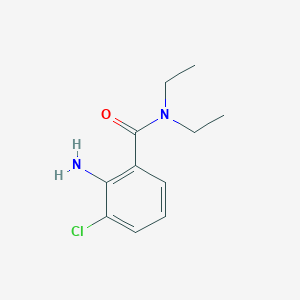
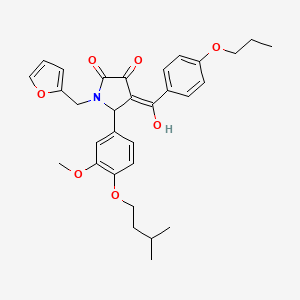
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
